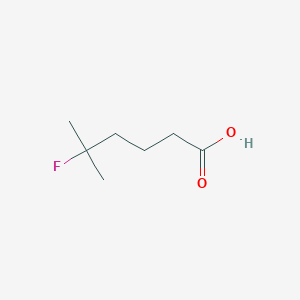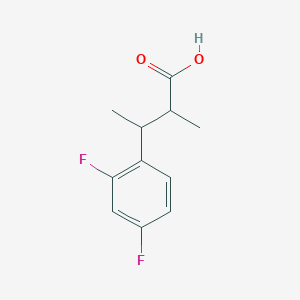
3-(2,4-Difluorophenyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-2-methylbutanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a methylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, coupling reactions, and purification steps. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .
作用機序
The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards specific targets. This compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
類似化合物との比較
- 3-(2,4-Difluorophenyl)propionic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetic acid
Comparison: Compared to these similar compounds, 3-(2,4-Difluorophenyl)-2-methylbutanoic acid has a unique methylbutanoic acid backbone, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H12F2O2 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-6(7(2)11(14)15)9-4-3-8(12)5-10(9)13/h3-7H,1-2H3,(H,14,15) |
InChIキー |
WRXOONAAHLFMGD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)F)F)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



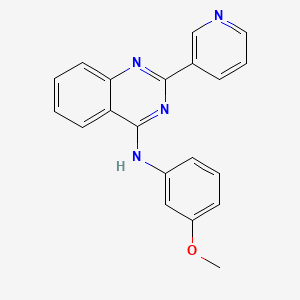

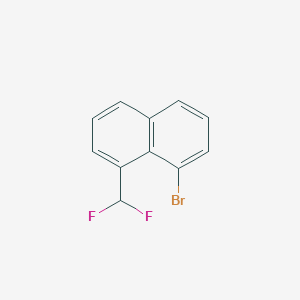
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)

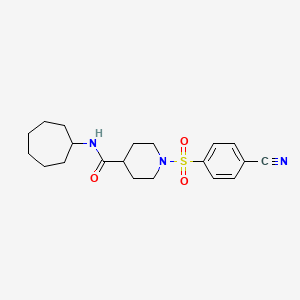

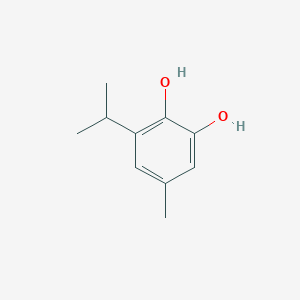
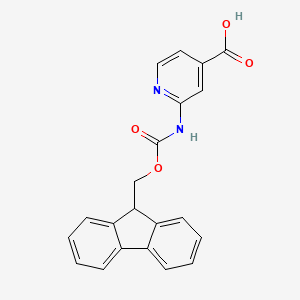
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
